Iomeprol hydrolysate-1

Description

Properties

IUPAC Name |

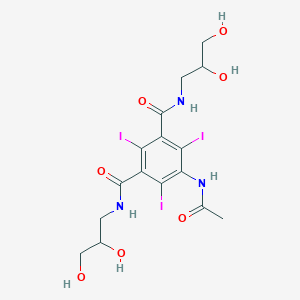

5-acetamido-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20I3N3O7/c1-6(25)22-14-12(18)9(15(28)20-2-7(26)4-23)11(17)10(13(14)19)16(29)21-3-8(27)5-24/h7-8,23-24,26-27H,2-5H2,1H3,(H,20,28)(H,21,29)(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCBLTRDEYPMFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20I3N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20953226 | |

| Record name | N~1~,N~3~-Bis(2,3-dihydroxypropyl)-5-[(1-hydroxyethylidene)amino]-2,4,6-triiodobenzene-1,3-dicarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

747.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31127-80-7, 66108-90-5 | |

| Record name | 5-Acetamido-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31127-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Acetylamino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031127807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~1~,N~3~-Bis(2,3-dihydroxypropyl)-5-[(1-hydroxyethylidene)amino]-2,4,6-triiodobenzene-1,3-dicarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-acetylamino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R*,R*)-(±)-5-(acetylamino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthaldiamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Benzenedicarboxamide, 5-(acetylamino)-N1,N3-bis(2,3-dihydroxypropyl)-2,4,6-triiodo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(ACETYLAMINO)-N,N'-BIS(2,3-DIHYDROXYPROPYL)-2,4,6-TRIIODOBENZENE-1,3-DICARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BK2UH2P436 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Analysis of Iomeprol Hydrolysate-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iomeprol is a non-ionic, tri-iodinated contrast agent widely used in diagnostic imaging.[1][2] Like all pharmaceutical compounds, it is susceptible to degradation under various conditions, including hydrolysis. Understanding the structure and properties of its degradation products is crucial for ensuring the safety, efficacy, and quality of iomeprol formulations. This technical guide provides a comprehensive overview of Iomeprol Hydrolysate-1, a key hydrolytic degradation product.

This compound is chemically identified as 5-Acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide .[3][4][5][6] It is also recognized as a known impurity of the related contrast agent Iohexol, often referred to as Iohexol Impurity A or Iohexol Related Compound A .[3][7][8][9] This guide details its chemical structure, physicochemical properties, and provides standardized protocols for its preparation via forced hydrolysis and its analysis.

Chemical Structure and Identification

The chemical structure of this compound is presented below. It is formed by the hydrolysis of the N-methyl-glycolamido group at the 5-position of the iomeprol molecule to an acetamido group.

Chemical Name: 5-Acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide CAS Number: 31127-80-7[3][4][5][6] Synonyms: this compound, Iohexol Impurity A, Iohexol USP Related Compound A[3][7][8][9]

The structural formula is:

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized in the table below. Spectroscopic characterization data such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) are typically provided with the purchase of a certified reference standard from commercial suppliers.[4][10][11]

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₀I₃N₃O₇ | [3][4][10] |

| Molecular Weight | 747.06 g/mol | [3][4][10] |

| Appearance | White to Off-White Solid | [5] |

| Melting Point | 174-180 °C | [7] |

| Purity (by HPLC) | ≥95% | [7] |

| Storage | 2-8°C, Hygroscopic, under inert atmosphere | [5] |

Experimental Protocols

Protocol 1: Preparation of this compound via Forced Hydrolysis

This protocol describes a general method for the forced degradation of iomeprol to generate this compound under acidic and basic conditions. The extent of degradation should be monitored by a suitable analytical method like HPLC.

Objective: To induce the hydrolysis of iomeprol to form this compound.

Materials:

-

Iomeprol

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

Water bath or heating block

-

pH meter

-

Volumetric flasks and pipettes

-

HPLC system for monitoring

Procedure:

Acid Hydrolysis:

-

Prepare a stock solution of Iomeprol in water at a concentration of 1 mg/mL.

-

In a suitable reaction vessel, add a known volume of the iomeprol stock solution and an equal volume of 0.1 M HCl.

-

Heat the mixture at 60-80°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).

-

At each time point, withdraw an aliquot of the reaction mixture.

-

Neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

-

Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

-

Analyze the sample by HPLC to determine the extent of degradation and the formation of this compound.

Base Hydrolysis:

-

Prepare a stock solution of Iomeprol in water at a concentration of 1 mg/mL.

-

In a suitable reaction vessel, add a known volume of the iomeprol stock solution and an equal volume of 0.1 M NaOH.

-

Maintain the mixture at room temperature or heat at a controlled temperature (e.g., 40-60°C) for a specified period.

-

At each time point, withdraw an aliquot of the reaction mixture.

-

Neutralize the aliquot with an equivalent amount of 0.1 M HCl.

-

Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

-

Analyze the sample by HPLC to monitor the degradation and the formation of this compound.

Protocol 2: HPLC Analysis of this compound

This protocol is a representative HPLC method for the separation and quantification of this compound, adapted from methods used for Iohexol and its impurities.[10][11]

Objective: To separate and quantify this compound from the parent drug and other potential degradation products.

Instrumentation and Conditions:

| Parameter | Specification |

| HPLC System | A gradient-capable HPLC system with a UV detector |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 20 µL |

| Sample Preparation | Dilute the sample to an appropriate concentration in the initial mobile phase composition. |

Logical and Experimental Workflows

The following diagrams illustrate the logical workflow for the hydrolysis and analysis of this compound.

Caption: Workflow for the forced hydrolysis of iomeprol.

Caption: Analytical workflow for HPLC analysis.

Biological Activity and Safety Considerations

Iomeprol has demonstrated a favorable toxicological profile in various studies.[1][12] However, the degradation of iodinated contrast media can potentially lead to the formation of by-products with different toxicological properties. While specific genotoxicity or cytotoxicity data for this compound are not extensively available in public literature, it is a regulatory requirement to identify and control such impurities in pharmaceutical formulations.[13] The presence of impurities can affect the safety and efficacy of the drug product. Therefore, it is essential for drug developers to characterize potential degradation products and assess their biological activity. Studies on the degradation of other iodinated contrast media have raised concerns about the formation of potentially more toxic and persistent by-products in the environment.[14]

Conclusion

This compound is a well-characterized chemical entity, recognized as a primary hydrolysis product of iomeprol and an impurity in related compounds like iohexol. This guide provides the foundational knowledge of its chemical structure, properties, and analytical methodologies. The provided experimental protocols serve as a starting point for researchers in quality control, stability testing, and drug development to prepare and analyze this compound. Further investigation into the specific biological activity and potential toxicity of this compound is recommended to ensure the comprehensive safety profile of iomeprol-containing products.

References

- 1. Clinical utility and safety profile of iomeprol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Iohexol EP Impurity A | 31127-80-7 | SynZeal [synzeal.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. Iohexol Related Compound A - USP Standard at Best Price, High Purity Supplier in Mumbai [nacchemical.com]

- 8. Iohexol Related Compound A United States Pharmacopeia (USP) Reference Standard | 31127-80-7 [sigmaaldrich.com]

- 9. Iohexol Impurities | Aligns Pharma [alignspharma.com]

- 10. Iohexol EP Impurity A | CAS Number 31127-80-7 [klivon.com]

- 11. IOHEXOL Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 12. Toxicological safety assessment of iomeprol, a new X-ray contrast agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. asianjpr.com [asianjpr.com]

- 14. Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways [ccspublishing.org.cn]

An In-Depth Technical Guide to the Hydrolytic Degradation of Iomeprol to Hydrolysate-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolytic degradation pathway of the non-ionic, iodinated contrast agent iomeprol, leading to the formation of its primary hydrolytic degradant, referred to as hydrolysate-1. This document outlines the chemical transformation, summarizes available quantitative data, presents detailed experimental protocols for forced degradation studies, and includes visualizations to elucidate the degradation pathway and experimental workflows.

Introduction to Iomeprol and its Hydrolytic Degradation

Iomeprol is a widely used X-ray contrast medium essential for various diagnostic imaging procedures. Its chemical stability is a critical factor in its formulation, storage, and in-vivo performance. Hydrolysis is a common degradation pathway for pharmaceuticals, and understanding the specific hydrolytic breakdown of iomeprol is crucial for impurity profiling, stability-indicating method development, and ensuring patient safety.

The primary hydrolytic degradation product of iomeprol is hydrolysate-1 , chemically identified as 5-amino-N1,N3-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide . This transformation involves the cleavage of the N-methylacetamido group at the C5 position of the benzene ring.

Chemical Structures:

| Compound | Chemical Structure |

| Iomeprol |

|

| Hydrolysate-1 |

|

The Hydrolytic Degradation Pathway

The conversion of iomeprol to hydrolysate-1 is a hydrolysis reaction targeting the amide linkage of the N-methyl-hydroxyacetamido substituent. This reaction can be induced under forced degradation conditions, typically involving acidic or basic environments at elevated temperatures.

The overall transformation can be represented by the following diagram:

Quantitative Data Summary

While specific kinetic studies detailing the conversion of iomeprol to hydrolysate-1 are not extensively published in publicly available literature, general principles of forced degradation suggest that the rate of hydrolysis is dependent on pH and temperature. The following table summarizes the expected outcomes and parameters that would be quantified in such a study.

| Parameter | Acidic Hydrolysis | Basic Hydrolysis | Neutral Hydrolysis |

| Reaction Rate | Moderate to High | High | Slow |

| Primary Degradant | Hydrolysate-1 | Hydrolysate-1 | Hydrolysate-1 |

| Typical Conditions | 0.1 M - 1 M HCl, elevated temperature (e.g., 60-80°C) | 0.1 M - 1 M NaOH, elevated temperature (e.g., 60-80°C) | Water, elevated temperature (e.g., 80°C) |

| Observed Degradation | Significant degradation expected | Rapid and significant degradation expected | Minimal degradation expected |

Experimental Protocols

The following are detailed, generalized methodologies for conducting forced hydrolysis studies on iomeprol to generate and quantify hydrolysate-1. These protocols are based on standard pharmaceutical industry practices for forced degradation studies.

Materials and Reagents

-

Iomeprol reference standard

-

Hydrolysate-1 reference standard (if available)

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (NaOH), analytical grade

-

Water, HPLC grade

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Phosphate buffer components

Forced Hydrolysis Experimental Workflow

The workflow for conducting forced hydrolysis studies is depicted below:

Detailed Methodologies

4.3.1. Acidic Hydrolysis

-

Prepare a stock solution of iomeprol in water at a concentration of approximately 1 mg/mL.

-

Transfer an aliquot of the stock solution to a suitable reaction vessel.

-

Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

-

Incubate the solution at 80°C for a specified time period (e.g., 2, 4, 8, 12, 24 hours).

-

At each time point, withdraw a sample and immediately neutralize it with an equivalent amount of 0.1 M NaOH.

-

Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.

4.3.2. Basic Hydrolysis

-

Prepare a stock solution of iomeprol in water at a concentration of approximately 1 mg/mL.

-

Transfer an aliquot of the stock solution to a suitable reaction vessel.

-

Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

-

Incubate the solution at 60°C for a specified time period (e.g., 30 minutes, 1, 2, 4, 8 hours).

-

At each time point, withdraw a sample and immediately neutralize it with an equivalent amount of 0.1 M HCl.

-

Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.

4.3.3. Neutral Hydrolysis

-

Prepare a stock solution of iomeprol in water at a concentration of approximately 1 mg/mL.

-

Incubate the solution at 80°C for a specified time period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw a sample and cool to room temperature.

-

Dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.

Analytical Method: Stability-Indicating HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate iomeprol from its degradation products, including hydrolysate-1.

Typical HPLC Parameters:

| Parameter | Description |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient elution with a mixture of a buffered aqueous phase (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at approximately 245 nm |

| Injection Volume | 20 µL |

The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness for the quantification of both iomeprol and hydrolysate-1.

Conclusion

The hydrolytic degradation of iomeprol to hydrolysate-1 is a critical pathway to consider during the development, manufacturing, and storage of iomeprol-containing drug products. The provided experimental protocols offer a framework for conducting forced degradation studies to identify and quantify this impurity. A validated, stability-indicating analytical method is paramount for accurately monitoring the degradation process and ensuring the quality and safety of the final pharmaceutical product. Further research to establish detailed kinetic models for this degradation pathway would be beneficial for predicting the shelf-life and stability of iomeprol under various conditions.

An In-depth Technical Guide on the Physicochemical Properties of Iomeprol and its Hydrolytic Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iomeprol is a non-ionic, tri-iodinated contrast agent widely used in diagnostic imaging procedures such as X-ray and computed tomography (CT) scans.[1][2] Its chemical stability is a critical attribute; however, like many pharmaceutical compounds, it can undergo degradation under certain conditions.[3][4][5] One of the potential degradation pathways for iomeprol is hydrolysis, particularly of its amide bonds.[6]

This technical guide provides a comprehensive overview of the physicochemical properties of iomeprol and explores the characteristics of its hydrolysis. While the specific term "iomeprol hydrolysate-1" does not correspond to a specifically identified and characterized degradation product in the reviewed scientific literature, this guide will address the general principles of iomeprol hydrolysis and the analytical methodologies used to study its degradation products.

Physicochemical Properties of Iomeprol

A thorough understanding of the physicochemical properties of the parent compound, iomeprol, is essential for the study of its stability and degradation products.

| Property | Value | Reference |

| Molecular Formula | C17H22I3N3O8 | [7] |

| Molar Mass | 777.09 g/mol | [7] |

| Appearance | White to Off-White Solid | [7] |

| Melting Point | 263-265 °C | [7] |

| Boiling Point (Predicted) | 813.2 ± 65.0 °C | [7] |

| pKa (Predicted) | 11.36 ± 0.46 | [7] |

| Solubility | High water solubility; Slightly soluble in DMSO and Methanol | [1][4][5][7] |

| Refractive Index (nD20) | 1.3828 | [7] |

| Density (d420) | 1.166 - 1.446 g/cm³ (for different formulations) | [7] |

Iomeprol Hydrolysis Pathway

Iomeprol contains amide linkages that can be susceptible to hydrolysis, leading to the cleavage of the side chains from the tri-iodinated benzene ring. This process can be influenced by factors such as pH and temperature. The hydrolysis of an amide bond in iomeprol would result in the formation of a carboxylic acid and an amine.

Below is a conceptual diagram illustrating the general hydrolysis of an amide bond in the iomeprol molecule.

Caption: Conceptual diagram of iomeprol amide bond hydrolysis.

Experimental Protocols for the Analysis of Iomeprol and its Hydrolysates

The analysis of iomeprol and its potential degradation products is crucial for quality control and stability studies. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.[8][9]

A General HPLC Method for the Assay of Iomeprol and its Degradation Products:

-

Objective: To separate and quantify iomeprol and its potential hydrolysis products in a sample.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The gradient is optimized to achieve separation of the parent drug from its more polar hydrolysis products.

-

Flow Rate: Typically in the range of 0.8 - 1.5 mL/min.

-

Detection Wavelength: UV detection at approximately 245 nm is suitable for monitoring iomeprol and its aromatic degradation products.[9]

-

Internal Standard: A related compound, such as iopamidol, can be used as an internal standard to improve the precision and accuracy of the method.[9]

-

-

Sample Preparation:

-

Biological fluids (plasma, urine) may require a pre-treatment step, such as protein precipitation or solid-phase extraction, to remove interfering substances. Treatment with ion-exchange resins has also been described.[9]

-

The sample is then diluted with the mobile phase to an appropriate concentration.

-

The internal standard is added to the sample.

-

-

Data Analysis:

-

The concentration of iomeprol and its hydrolysates is determined by comparing the peak areas of the analytes to those of a calibration curve prepared with known concentrations of reference standards.

-

Below is a workflow diagram for a typical HPLC analysis of iomeprol.

Caption: Workflow for HPLC analysis of iomeprol and its degradation products.

Summary

While a specific entity known as "this compound" is not defined in the available literature, the hydrolytic degradation of iomeprol, particularly at its amide linkages, is a recognized transformation pathway. The study of such degradation is critical for ensuring the quality and safety of iomeprol formulations. The physicochemical properties of the parent iomeprol molecule provide a baseline for understanding its behavior, and established analytical techniques like HPLC are essential tools for monitoring its stability and characterizing any resulting hydrolysates. Further research would be required to isolate and fully characterize specific hydrolysis products of iomeprol.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Iomeprol? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Iomeprol: a review of its use as a contrast medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chembk.com [chembk.com]

- 8. Stability testing of iomeprol and iopamidol formulations subjected to X-ray radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High-performance liquid chromatographic assay of iomeprol in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Toxicity of Iomeprol Hydrolysate-1

Disclaimer: This document synthesizes available public information on iomeprol and its derivatives. Direct toxicological data for "iomeprol hydrolysate-1" is limited. The information provided should be used for research and informational purposes only.

Iomeprol is a widely used non-ionic, iodinated contrast medium with a well-established safety profile in clinical practice.[1][2] However, the toxicological properties of its degradation products, such as this compound, are less well-documented. This guide provides a comprehensive overview of the available information regarding the potential toxicity of this compound, including its identity, known toxicological profile, and the broader context of iomeprol degradation.

Identification and Chemical Properties of this compound

This compound is chemically identified as 5-Acetamido-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. It is also known as an intermediate in the synthesis of other contrast agents like Iohexol.[3][4][5]

Table 1: Chemical Identification of this compound

| Property | Value |

| Chemical Name | 5-Acetamido-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide |

| CAS Number | 31127-80-7 |

| Molecular Formula | C₁₆H₂₀I₃N₃O₇ |

| Molecular Weight | 747.06 g/mol |

| Synonyms | Iohexol impurity A, Iohexol hydrolysate |

Available Toxicological Data

Qualitative Toxicological Profile:

Based on available safety data, this compound is associated with the following potential hazards:

-

Skin Irritation: May cause skin irritation upon contact.[6]

-

Eye Irritation: Can cause serious eye irritation.[6]

-

Respiratory Irritation: May cause respiratory irritation if inhaled.[6]

One supplier notes that toxicological studies indicate low systemic toxicity when administered intravascularly at therapeutic doses.[3] However, they also caution about potential adverse effects in hypersensitive individuals, which may include mild allergic reactions, nausea, or transient hypotension.[3] Excessive exposure could potentially lead to iodine toxicity.[3]

Quantitative Toxicological Data:

As of the latest search, no quantitative toxicity data, such as LD50 (Lethal Dose, 50%) or IC50 (half-maximal inhibitory concentration), for this compound has been published in the available literature.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available in the reviewed literature. However, a general workflow for the forced degradation of a pharmaceutical compound, which would be a necessary precursor to studying its hydrolysates, is outlined below.

General Workflow for Forced Degradation Studies:

Caption: General workflow for forced degradation studies of a pharmaceutical agent.

Signaling Pathways in Contrast Media Toxicity

While specific signaling pathways affected by this compound have not been identified, the general mechanisms of toxicity for iodinated contrast media (ICM) often involve oxidative stress and cellular damage, particularly in renal cells.

Conceptual Signaling Pathway for ICM-Induced Nephrotoxicity:

Caption: Conceptual overview of ICM-induced renal cell toxicity pathways.

Broader Context: Degradation of Iomeprol

Iomeprol is generally considered chemically stable.[6] Studies on its stability under X-ray radiation have shown no significant alterations or increase in byproducts. However, like other iodinated contrast media, iomeprol can degrade under certain environmental conditions, particularly during water treatment processes like ozonation and advanced oxidation. These processes can lead to the formation of various transformation products, some of which may be more toxic than the parent compound. The toxicological relevance of these byproducts is an area of ongoing research.

Conclusion

The available data on the specific toxicity of this compound (5-Acetamido-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide) is limited. While safety data sheets indicate potential for skin, eye, and respiratory irritation, there is a lack of comprehensive toxicological studies, quantitative data, and information on specific signaling pathways. For a complete toxicological profile, further research, including in vitro and in vivo studies, would be necessary. Researchers and drug development professionals should consider this data gap when handling or studying this particular compound.

References

- 1. Toxicological safety assessment of iomeprol, a new X-ray contrast agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical utility and safety profile of iomeprol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. 5-(Acetamido)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide | 31127-80-7 [chemicalbook.com]

- 6. aksci.com [aksci.com]

The Pharmacokinetic Profile of Iomeprol and its Hydrolysis Product: A Technical Overview

Disclaimer: There is no publicly available scientific literature detailing the pharmacokinetic profile of a compound specifically identified as "iomeprol hydrolysate-1." The following guide provides a comprehensive overview of the well-documented pharmacokinetics of the parent compound, iomeprol. Information regarding "this compound" is based on its identity as a chemical intermediate and principles of pharmacology, and should be considered hypothetical in the absence of direct experimental data.

Introduction to Iomeprol and "this compound"

Iomeprol is a non-ionic, monomeric, tri-iodinated contrast agent used extensively in diagnostic imaging procedures such as X-ray and computed tomography (CT). Its chemical structure is designed for high water solubility, low osmolality, and low viscosity to ensure patient safety and diagnostic efficacy.

"this compound" is not a marketed drug product but is referenced as a key intermediate in the synthesis of other iodinated contrast agents, namely Iodixanol and Iohexol. As the name suggests, it is a product of the hydrolysis of iomeprol. Hydrolysis of iomeprol would involve the cleavage of one or more of its amide bonds. This chemical modification would significantly alter its physicochemical properties, and consequently, its pharmacokinetic behavior, likely making it more polar.

Pharmacokinetic Profile of Iomeprol

The pharmacokinetic profile of iomeprol has been extensively studied in various populations, including healthy volunteers, patients with renal impairment, and in preclinical animal models. The defining characteristic of iomeprol's pharmacokinetics is its lack of metabolism and near-exclusive renal excretion.

Absorption and Distribution

Following intravenous administration, iomeprol is rapidly distributed throughout the extracellular fluid. It exhibits minimal binding to plasma proteins, ensuring its free form is readily available for distribution and subsequent elimination.

Metabolism

Iomeprol is not metabolized in the human body.[1] It is a chemically stable compound that does not undergo biotransformation.

Excretion

Iomeprol is almost exclusively eliminated from the body by the kidneys through glomerular filtration.[1] In healthy individuals, approximately 90% of an administered dose is excreted unchanged in the urine within 24 hours.[1]

Quantitative Pharmacokinetic Data for Iomeprol

The following tables summarize the key pharmacokinetic parameters of iomeprol in humans.

Table 1: Pharmacokinetic Parameters of Iomeprol in Healthy Adult Volunteers

| Parameter | Value | Reference |

| Elimination Half-Life (t½) | ~1.8 - 2 hours | [2] |

| Volume of Distribution (Vd) | ~0.28 L/kg | DrugBank Online |

| Total Body Clearance | ~1.26 mL/min/kg | [3] |

| Protein Binding | Not significant | [1] |

Table 2: Effect of Renal Impairment on Iomeprol Pharmacokinetics

| Degree of Renal Impairment (GFR) | Change in Elimination Half-Life | Change in Clearance | Reference |

| Mild (51-75 mL/min) | 1.6-fold increase | 28% decrease | [4] |

| Moderate (26-50 mL/min) | 2.9-fold increase | 66% decrease | [4] |

| Severe (≤25 mL/min) | 6.4-fold increase | 84% decrease | [4] |

| End-Stage Renal Disease (on hemodialysis) | - | 83% decrease | [4] |

Experimental Protocols for Iomeprol Pharmacokinetic Studies

The data presented above are derived from clinical and preclinical studies. The following sections detail the typical methodologies employed in these investigations.

Human Pharmacokinetic Studies

Study Design:

-

Phase I, Open-Label, Single-Dose Studies: Healthy volunteers and patients with varying degrees of renal function are enrolled.

-

Administration: A single intravenous dose of iomeprol (e.g., 50 mL of iomeprol 400) is administered.

-

Sample Collection: Blood and urine samples are collected at predefined intervals for up to 7 days post-administration. In studies with patients on hemodialysis, dialysate is also collected.

-

Bioanalysis: Iomeprol concentrations in plasma, urine, and dialysate are determined using a validated high-performance liquid chromatography (HPLC) method.

Preclinical Pharmacokinetic Studies in Animals

Animal Models:

-

Rats, rabbits, and dogs are commonly used species.

-

Administration: Iomeprol is administered intravenously.

-

Sample Collection: Blood, urine, and feces are collected over a specified period. In some studies, tissue samples are collected at necropsy to assess distribution.

-

Bioanalysis: Iomeprol concentrations in biological matrices are quantified using HPLC or radiolabeling techniques.

Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC separates iomeprol from endogenous components in biological fluids based on its physicochemical properties.

-

Sample Preparation: Plasma and urine samples are typically pre-treated to remove proteins and other interfering substances. This may involve protein precipitation or solid-phase extraction.

-

Chromatographic Conditions:

-

Column: A reversed-phase column (e.g., C18) is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile) is used to elute the compound.

-

Detection: Ultraviolet (UV) detection at a specific wavelength (e.g., 245 nm) is employed to quantify iomeprol.

-

-

Internal Standard: A structurally similar compound, such as iopamidol, is often used as an internal standard to ensure accuracy and precision.

Visualizations

Diagram of Iomeprol Structure and Potential Hydrolysis

Caption: Hypothetical hydrolysis of iomeprol to form a hydrolysate product.

Experimental Workflow for Human Pharmacokinetic Study

Caption: General experimental workflow for a human pharmacokinetic study of iomeprol.

Metabolic Pathway of Iomeprol

Caption: Iomeprol does not undergo metabolism and is excreted unchanged.

Hypothetical Pharmacokinetic Profile of this compound

In the absence of experimental data, the pharmacokinetic profile of "this compound" can be hypothesized based on its likely chemical properties. The hydrolysis of amide bonds in iomeprol would introduce carboxylic acid and amine functional groups. This would increase the polarity and water solubility of the molecule.

-

Distribution: The increased polarity might lead to a smaller volume of distribution compared to iomeprol, with distribution primarily confined to the extracellular fluid.

-

Metabolism: It is unlikely that the core tri-iodinated benzene ring would be metabolized. The molecule would likely remain metabolically stable.

-

Excretion: Similar to iomeprol, "this compound" would be expected to be primarily excreted by the kidneys. The rate of renal clearance would depend on its size and charge, which would influence its glomerular filtration and potential for tubular secretion or reabsorption.

It is crucial to emphasize that this is a speculative profile. Definitive pharmacokinetic parameters for "this compound" can only be determined through rigorous experimental investigation.

References

- 1. Clinical pharmacology of iomeprol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. assets.hpra.ie [assets.hpra.ie]

- 3. Pharmacokinetics and safety of iomeprol in healthy volunteers and in patients with renal impairment or end-stage renal disease requiring hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. reference.medscape.com [reference.medscape.com]

In Vitro Synthesis of Iomeprol via Hydrolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro synthesis of Iomeprol, with a specific focus on the final hydrolysis step that yields the active pharmaceutical ingredient. The methodologies and data presented are compiled from established patent literature, offering a comprehensive resource for researchers and professionals in drug development.

Note on Terminology: The term "Iomeprol Hydrolysate-1" is used by some chemical suppliers. Based on a review of the synthesis pathways, this term refers to Iomeprol itself, which is the product of the hydrolysis of its chloroacetylated precursor. This guide will, therefore, detail the synthesis of Iomeprol via this hydrolysis reaction.

Overview of the Synthesis Pathway

The synthesis of Iomeprol involves a multi-step process, culminating in a crucial hydrolysis reaction. The final step involves the conversion of the intermediate, 5-[N-methyl-2-chloroacetyl amido]-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide, to Iomeprol by substituting the chloro group with a hydroxyl group. This is typically achieved through reaction with a salt of a weak acid, such as sodium acetate, in an aqueous solution.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the synthesis of the precursor and the final hydrolysis to Iomeprol, as derived from patent literature[1][2].

Table 1: Synthesis of the Chloroacetylated Precursor

| Parameter | Value | Reference |

| Starting Material | 5-[N-methyl-2-chloroacetyl amido]-2,4,6-triiodo m-phthaloyl chloride | [1][2] |

| Moles of Starting Material | 0.06 mol | [1][2] |

| Mass of Starting Material | 41.2 g | [1][2] |

| Reagents | 3-amino-1,2-propanediol, Triethylamine | [1][2] |

| Moles of 3-amino-1,2-propanediol | 0.16 mol | [1][2] |

| Mass of 3-amino-1,2-propanediol | 14.6 g | [1][2] |

| Moles of Triethylamine | 0.16 mol | [1][2] |

| Mass of Triethylamine | 16 g | [1][2] |

| Solvent | N,N-Dimethylacetamide (DMAC) | [1][2] |

| Volume of Solvent | 80 mL | [1][2] |

| Reaction Conditions | ||

| Initial Temperature | Room temperature, then cooled to 10 °C | [1][2] |

| Reaction Temperature | 20 °C | [1][2] |

| Reaction Time | 15 hours | [1][2] |

| Product | 5-[N-methyl-2-chloroacetyl amido]-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide | [1][2] |

| Product Mass | 43.4 g | [1][2] |

| Yield | 91% | [1][2] |

| Melting Point | 204 - 207 °C | [1][2] |

Table 2: Hydrolysis to Iomeprol

| Parameter | Value | Reference |

| Starting Material | 5-[N-methyl-2-chloroacetyl amido]-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide | [1][2] |

| Moles of Starting Material | 0.06 mol | [1][2] |

| Mass of Starting Material | 47.7 g | [1][2] |

| Reagent | Sodium Acetate | [1][2] |

| Moles of Reagent | 0.32 mol | [1][2] |

| Mass of Reagent | 26 g | [1][2] |

| Solvent | Water | [1][2] |

| Volume of Solvent | 250 mL | [1][2] |

| Reaction Conditions | ||

| Reaction Type | Reflux | [1][2] |

| Reaction Time | 24 hours | [1][2] |

| Product | Iomeprol | [1][2] |

| Final Product Mass | 40.1 g (after purification) | [2] |

| Yield | 86% | [2] |

| Purity (HPLC) | > 99.0% | [2] |

| Melting Point | > 280 °C | [2] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of the chloroacetylated precursor and its subsequent hydrolysis to Iomeprol.

Synthesis of 5-[N-methyl-2-chloroacetyl amido]-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide

-

Reaction Setup: In a suitable reaction flask, add 41.2 g (0.06 mol) of 5-[N-methyl-2-chloroacetyl amido]-2,4,6-triiodo m-phthaloyl chloride and 80 mL of N,N-Dimethylacetamide (DMAC) at room temperature.

-

Dissolution: Stir the mixture until the solid is completely dissolved.

-

Cooling: Cool the solution to 10 °C.

-

Reagent Addition: Add 16 g (0.16 mol) of triethylamine and 14.6 g (0.16 mol) of 3-amino-1,2-propanediol to the cooled solution.

-

Reaction: Heat the reaction mixture to 20 °C and stir for 15 hours.

-

Work-up: After the reaction is complete, cool the mixture to below 10 °C and filter.

-

Solvent Removal: Evaporate the filtrate under reduced pressure.

-

Precipitation: Dissolve the residue in 160 mL of methanol, then add 200 mL of water and stir. Allow the mixture to stand for the solid to precipitate.

-

Isolation and Drying: Filter the precipitated solid, wash it, and dry to obtain 43.4 g of the product (yield: 91%).

In Vitro Hydrolysis to Iomeprol

-

Reaction Setup: In a reaction flask, add 47.7 g (0.06 mol) of 5-[N-methyl-2-chloroacetyl amido]-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide to 250 mL of water.

-

Reagent Addition: Stir the mixture and add 26 g (0.32 mol) of sodium acetate.

-

Hydrolysis Reaction: Heat the mixture to reflux and maintain for 24 hours.

-

Solvent Removal: After the reaction, remove the solvent by distillation under reduced pressure.

-

Initial Purification: Dissolve the residue in methanol and filter. Evaporate the methanol from the filtrate and dry the resulting solid under vacuum.

-

Decolorization: Dissolve the solid in 150 mL of water, add 1.8 g of activated carbon, and reflux for 30 minutes. Filter the hot solution.

-

Ion Exchange Chromatography: Pass the filtrate successively through a 732 cation exchange resin and a 717 anion exchange resin.

-

Final Isolation: Remove the solvent from the eluate by distillation under reduced pressure and dry the residue under vacuum.

-

Recrystallization: Recrystallize the solid from 180 mL of ethanol to obtain 40.1 g of white solid Iomeprol (yield: 86%).

Visualized Workflows

The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis of Iomeprol via hydrolysis.

References

Stability of Iomeprol Under Hydrolytic Conditions: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iomeprol, a non-ionic, tri-iodinated contrast agent, is widely utilized in diagnostic imaging due to its favorable safety and tolerability profile. A critical aspect of its pharmaceutical quality is its stability, particularly its resistance to degradation via hydrolysis. This technical guide provides an in-depth analysis of the stability of iomeprol under various hydrolytic stress conditions. Drawing upon the established high chemical stability of iomeprol and related non-ionic contrast media, this document outlines a comprehensive experimental protocol for forced hydrolysis studies and presents illustrative data that reflects the molecule's robust nature. The information herein is intended to guide researchers and drug development professionals in designing and interpreting stability studies for iomeprol and similar compounds.

Introduction

Iomeprol is a well-established radiographic contrast agent valued for its low osmolality and high water solubility. Its chemical structure, characterized by a tri-iodinated benzene ring with multiple hydrophilic side chains containing amide and hydroxyl functional groups, contributes to its "remarkably high stability" in aqueous solutions.[1][2][3] This inherent stability is a key attribute, ensuring the integrity and safety of the product throughout its shelf life.

Forced degradation studies are a regulatory requirement and a crucial component of drug development, providing insights into the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods. Hydrolysis, the cleavage of chemical bonds by water, is a common degradation pathway for many pharmaceuticals. This guide focuses specifically on the hydrolytic stability of iomeprol, outlining the methodologies to assess its degradation under acidic, alkaline, and neutral conditions.

Expected Hydrolytic Stability of Iomeprol

While specific public-domain studies detailing the forced hydrolysis of iomeprol are scarce, the chemical nature of the molecule and data on structurally similar compounds suggest a high resistance to hydrolytic degradation under typical stress conditions. For instance, iopamidol, a closely related non-ionic contrast agent, is not expected to undergo hydrolysis in the environment due to the absence of functional groups that are readily susceptible to hydrolysis under environmental conditions.[4] The amide linkages in iomeprol are generally stable, and significant degradation is typically only observed under harsh conditions (e.g., strong acids or bases at high temperatures) that are more extreme than standard forced degradation protocols.

Experimental Protocol for Forced Hydrolysis Study

The following protocol describes a comprehensive approach to evaluating the hydrolytic stability of iomeprol. This methodology is based on general principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.

3.1. Materials and Reagents

-

Iomeprol drug substance

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (NaOH), analytical grade

-

Purified water for chromatography (e.g., HPLC grade)

-

Methanol or Acetonitrile, HPLC grade

-

Phosphate buffers

-

Calibrated pH meter

-

Thermostatically controlled water bath or oven

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Validated stability-indicating HPLC method for iomeprol

3.2. General Procedure

-

Sample Preparation: Prepare a stock solution of iomeprol in purified water at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Aliquot the iomeprol stock solution into separate, sealed vials for each stress condition.

-

Acidic Hydrolysis: Add an equal volume of 0.1 M HCl.

-

Alkaline Hydrolysis: Add an equal volume of 0.1 M NaOH.

-

Neutral Hydrolysis: Add an equal volume of purified water.

-

-

Incubation: Place the vials in a thermostatically controlled environment (e.g., 60°C).

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 6, 12, 24, and 48 hours).

-

Neutralization: For acidic and alkaline samples, neutralize with an equimolar amount of base or acid, respectively, before analysis.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of iomeprol and to detect any degradation products.

The experimental workflow for this forced hydrolysis study is depicted in the following diagram:

Data Presentation

The following tables present illustrative quantitative data from a hypothetical forced hydrolysis study of iomeprol. This data is representative of the expected high stability of the molecule and should be considered for guidance purposes only.

Table 1: Stability of Iomeprol under Acidic Hydrolysis (0.1 M HCl at 60°C)

| Time (hours) | Iomeprol Assay (%) | Total Impurities (%) |

| 0 | 100.0 | < 0.05 |

| 6 | 99.8 | < 0.05 |

| 12 | 99.7 | 0.06 |

| 24 | 99.5 | 0.08 |

| 48 | 99.2 | 0.12 |

Table 2: Stability of Iomeprol under Neutral Hydrolysis (Purified Water at 60°C)

| Time (hours) | Iomeprol Assay (%) | Total Impurities (%) |

| 0 | 100.0 | < 0.05 |

| 6 | 99.9 | < 0.05 |

| 12 | 99.9 | < 0.05 |

| 24 | 99.8 | < 0.05 |

| 48 | 99.7 | 0.05 |

Table 3: Stability of Iomeprol under Alkaline Hydrolysis (0.1 M NaOH at 60°C)

| Time (hours) | Iomeprol Assay (%) | Total Impurities (%) |

| 0 | 100.0 | < 0.05 |

| 6 | 99.5 | 0.15 |

| 12 | 99.1 | 0.28 |

| 24 | 98.2 | 0.55 |

| 48 | 96.5 | 1.10 |

Discussion of Signaling Pathways and Logical Relationships

In the context of hydrolytic degradation, the primary logical relationship to consider is the susceptibility of iomeprol's functional groups to attack by hydronium (H₃O⁺) or hydroxide (OH⁻) ions. The key functional groups in iomeprol are amides and alcohols.

The following diagram illustrates the potential, albeit slow, degradation pathways for iomeprol under hydrolytic stress.

The illustrative data suggests that iomeprol is highly stable under neutral and mild acidic conditions, with negligible degradation observed. Under mild alkaline conditions, a slow degradation is observed, which is consistent with the known mechanism of base-catalyzed amide hydrolysis. However, the rate of degradation is still relatively low, underscoring the overall stability of the molecule.

Conclusion

Iomeprol demonstrates exceptional stability under hydrolytic stress conditions. The data, both from existing literature on similar compounds and from the illustrative forced degradation study, indicates that iomeprol is not susceptible to significant hydrolytic degradation under conditions relevant to its manufacturing, storage, and use. The provided experimental protocol serves as a robust framework for conducting forced hydrolysis studies to confirm the stability of iomeprol and to develop and validate stability-indicating analytical methods. For drug development professionals, this high stability simplifies formulation development and reduces concerns related to the formation of hydrolytic degradants.

References

- 1. The chemistry of iomeprol and physico-chemical properties of its aqueous solutions and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Iomeprol: a review of its use as a contrast medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Iopamidol | C17H22I3N3O8 | CID 65492 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Identification of Iomeprol Degradation Byproducts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of iomeprol, a widely used non-ionic, tri-iodinated X-ray contrast agent. It details the identification of its degradation byproducts under various stress conditions, outlines the experimental protocols for their analysis, and presents available data to aid in stability studies and the development of robust pharmaceutical formulations.

Introduction to Iomeprol Stability

Iomeprol, like all pharmaceutical compounds, is susceptible to degradation when exposed to various environmental factors such as light, heat, humidity, and reactive chemical species. Understanding the degradation pathways and identifying the resulting byproducts are critical for ensuring the safety, efficacy, and quality of iomeprol-containing products. Forced degradation studies are instrumental in predicting the long-term stability of the drug substance and its formulations, as well as in the development of stability-indicating analytical methods.

Iomeprol Degradation Pathways

Iomeprol can degrade through several mechanisms, primarily driven by oxidation and reduction. The main degradation pathways involve modifications to the tri-iodinated benzene ring and its side chains.

Oxidative Degradation

Oxidative stress, induced by agents such as ozone or sulfate radicals, is a significant contributor to iomeprol degradation.[1] The primary targets for oxidation are the alcohol groups on the side chains and the amide bonds.

Key oxidative degradation pathways include:

-

Oxidation of Alcohol Groups: Primary alcohol groups on the side chains can be oxidized to form aldehydes and carboxylic acids.[1]

-

Amide Hydrolysis: The amide linkages in the side chains can be hydrolyzed, leading to the cleavage of the side chains.[2]

-

Deiodination: Although less common under purely oxidative conditions, some loss of iodine from the aromatic ring can occur.

Reductive Degradation

Electrochemical reduction has been shown to be an effective method for iomeprol degradation, primarily through deiodination.[3] This process involves the sequential removal of iodine atoms from the benzene ring.

Key reductive degradation pathways include:

-

Stepwise Deiodination: The three iodine atoms are sequentially removed, forming mono-, di-, and non-iodinated byproducts.[3]

-

Amide Bond Cleavage: Following deiodination, further degradation can occur through the cleavage of amide bonds in the side chains.[3]

Identified Degradation Byproducts

Several degradation byproducts of iomeprol have been identified using advanced analytical techniques, primarily High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS). The table below summarizes the key identified byproducts and their characteristics.

| Degradation Condition | Byproduct Name/Description | Molecular Weight (Da) | m/z Ratio | Reference |

| Oxidative (Ozonation) | Aldehyde and Carbonyl derivatives | Varies | Varies | [1][4] |

| Products of side-chain oxidation | Varies | Varies | [1] | |

| Oxidative (Sulfate Radical) | Deiodinated Iomeprol | 651 (IMP-I) | 652 [M+H]⁺ | [2] |

| Amide hydrolysis products | Varies | Varies | [2] | |

| Oxidized primary alcohol to carboxyl groups | Varies | Varies | [2] | |

| Reductive (Electrochemical) | Mono-deiodinated Iomeprol (IMP-I) | 651 | 652 [M+H]⁺ | [3] |

| Di-deiodinated Iomeprol (IMP-2I) | 525 | 526 [M+H]⁺ | [3] | |

| Tri-deiodinated Iomeprol (IMP-3I) | 399 | 400 [M+H]⁺ | [3] | |

| Amide cleavage product of IMP-3I | Varies | Varies | [3] | |

| X-ray Irradiation | No significant increase in byproducts | - | - | [5] |

Experimental Protocols

The identification and quantification of iomeprol degradation byproducts rely on carefully designed forced degradation studies and validated analytical methods.

Forced Degradation Studies

Forced degradation studies are essential to generate the degradation products in a controlled manner.

4.1.1. Oxidative Degradation (Ozonation) Protocol

-

Objective: To induce oxidative degradation of iomeprol using ozone.

-

Apparatus: A semi-batch reactor equipped with an ozone generator and a gas diffusion system.

-

Procedure:

-

Prepare an aqueous solution of iomeprol at a known concentration (e.g., 10 mg/L).

-

Continuously introduce a controlled concentration of ozone gas (e.g., 10 mg/L) into the reactor at a constant flow rate (e.g., 35 L/h).

-

Collect samples at specific time intervals.

-

Quench the reaction immediately, for example, by adding sodium thiosulfate.

-

Analyze the samples using a validated stability-indicating HPLC-MS/MS method.[6]

-

4.1.2. Reductive Degradation (Electrochemical) Protocol

-

Objective: To induce reductive degradation of iomeprol through electrochemical means.

-

Apparatus: An electrochemical cell with a working electrode (e.g., reticulated nickel foam), a counter electrode (e.g., platinum), and a reference electrode (e.g., Ag/AgCl).

-

Procedure:

-

Prepare a solution of iomeprol in an appropriate electrolyte (e.g., 0.1 M NaClO₄).

-

Apply a constant potential to the working electrode.

-

Monitor the degradation process by taking samples at different time points.

-

Analyze the samples by HPLC-MS/MS to identify and quantify the degradation products.[3]

-

Analytical Method: HPLC-MS/MS

A validated stability-indicating HPLC-MS/MS method is the cornerstone for the accurate identification and quantification of iomeprol and its degradation byproducts.

-

Chromatographic System: A high-performance liquid chromatograph.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detector: A tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source, operated in both positive and negative ion modes to ensure the detection of a wide range of byproducts.

-

Quantification: Quantification is achieved by monitoring specific precursor-to-product ion transitions for iomeprol and each identified degradation product.

Visualizing Degradation Pathways and Workflows

Iomeprol Degradation Pathways

Caption: Major degradation pathways of iomeprol under oxidative and reductive stress conditions.

Experimental Workflow for Degradation Product Identification

Caption: A typical experimental workflow for the identification and quantification of iomeprol degradation byproducts.

Conclusion

The stability of iomeprol is a critical quality attribute that requires thorough investigation. This guide has summarized the known degradation pathways, identified byproducts, and provided a framework for the experimental protocols necessary for their analysis. By understanding the degradation profile of iomeprol, researchers and drug development professionals can formulate more stable products, develop robust analytical methods for quality control, and ultimately ensure patient safety. Further research is warranted to obtain more comprehensive quantitative data on the formation of these byproducts under various storage and in-use conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways [ccspublishing.org.cn]

- 4. Formation of oxidation by-products of the iodinated X-ray contrast medium iomeprol during ozonation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stability testing of iomeprol and iopamidol formulations subjected to X-ray radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

A Comprehensive Review of Iomeprol Hydrolysis Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iomeprol is a non-ionic, tri-iodinated contrast agent widely used in diagnostic imaging. Its chemical stability is a critical attribute, ensuring the safety and efficacy of the final pharmaceutical product. Understanding the potential degradation pathways of iomeprol, particularly through hydrolysis, is essential for the development of stable formulations and robust analytical methods. This technical guide provides a comprehensive review of the available literature on the hydrolysis products of iomeprol, focusing on quantitative data from forced degradation studies, detailed experimental protocols, and visualization of the analytical workflow.

Forced degradation studies are a regulatory requirement and a crucial tool in drug development to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies involve subjecting the drug to stress conditions that are more severe than accelerated stability testing, such as high and low pH, high temperature, oxidation, and photolysis. While iomeprol has demonstrated high stability under various stress conditions, this guide will focus specifically on the products formed through hydrolysis.

Quantitative Data on Iomeprol Hydrolysis Products

Literature on the forced hydrolysis of iomeprol indicates that the molecule is highly stable. In a study focused on the validation of a stability-indicating UPLC-PDA method, iomeprol was subjected to stringent acidic and basic conditions. The results showed that the concentration of iomeprol remained within ±4% of the initial concentration, with no significant degradation observed. While two minor degradation peaks were detected, their quantitative levels were not specified in the publication.[1]

Table 1: Summary of Iomeprol Forced Hydrolysis Studies

| Stress Condition | Temperature | Duration | Iomeprol Degradation (%) | Hydrolysis Products Detected | Quantitative Data | Reference |

| 1 M HCl | 80°C | 24 hours | Not specified, but within 4% of initial concentration | 2 degradation peaks observed at 1.29 and 3.84 minutes | Not provided | [1] |

| 1 M NaOH | 80°C | 24 hours | Not specified, but within 4% of initial concentration | 2 degradation peaks observed at 1.29 and 3.84 minutes | Not provided | [1] |

Note: The available literature lacks specific quantitative data for the hydrolysis products of iomeprol under forced degradation conditions. The provided information indicates high stability with minimal degradation.

Experimental Protocols

The following sections detail the methodologies employed in the literature for conducting forced hydrolysis studies on iomeprol.

Forced Hydrolysis Study Protocol

A validated stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method with Photo Diode Array (PDA) detection was used to assess the stability of iomeprol under forced hydrolysis conditions.[1]

1. Acid Hydrolysis:

-

A solution of iomeprol is mixed with 1 M hydrochloric acid (HCl).

-

The mixture is then incubated at 80°C for 24 hours.

-

After incubation, the solution is neutralized and diluted to a suitable concentration for UPLC analysis.

2. Base Hydrolysis:

-

A solution of iomeprol is mixed with 1 M sodium hydroxide (NaOH).

-

The mixture is incubated at 80°C for 24 hours.

-

Following incubation, the solution is neutralized and diluted to an appropriate concentration for UPLC analysis.

Analytical Method: UPLC-PDA

-

System: An Ultra-Performance Liquid Chromatography system equipped with a Photo Diode Array detector.

-

Column: A suitable reversed-phase column for the separation of iomeprol and its potential degradation products.

-

Mobile Phase: A gradient or isocratic mobile phase capable of resolving the analyte from any degradants.

-

Detection: The PDA detector is used to monitor the elution profile at a wavelength where iomeprol and its potential hydrolysis products absorb.

-

Data Analysis: The chromatograms are analyzed to determine the retention times and peak areas of iomeprol and any detected degradation products. The resolution between the peaks is calculated to ensure adequate separation.[1]

Visualization of Experimental Workflow

The following diagram illustrates the experimental workflow for the forced hydrolysis study of iomeprol.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Detection of Iomeprol and its Potential Hydrolysate-1

Introduction

Iomeprol is a non-ionic, tri-iodinated contrast agent widely used in diagnostic imaging procedures.[1] Like all pharmaceuticals, iomeprol is susceptible to degradation under various environmental conditions, including hydrolysis. This application note describes a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the detection and separation of iomeprol from its potential degradation product, Iomeprol Hydrolysate-1. The method is crucial for quality control, stability studies, and ensuring the safety and efficacy of iomeprol-containing pharmaceutical products.

This compound, identified as 5-(Acetylamino)-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide (CAS 31127-80-7), is a potential impurity and degradation product.[2][3][4][5][6][7][8][9][10] This method provides a robust protocol for its separation from the active pharmaceutical ingredient (API).

Signaling Pathway/Degradation Pathway

Hydrolysis of iomeprol can lead to the formation of this compound through the cleavage of the N-methyl-N-glycoloyl amide bond at the C5 position of the benzene ring, followed by acetylation of the resulting secondary amine. The exact mechanism may vary depending on the specific stress conditions (acidic, basic, or enzymatic hydrolysis).

Caption: Figure 1: Proposed Hydrolysis Pathway of Iomeprol

Experimental Workflow

The analytical workflow involves sample preparation, HPLC analysis, and data processing. The sample preparation aims to dilute the sample to a suitable concentration for HPLC analysis, while the HPLC method separates the components of interest for quantification.

Caption: Figure 2: Experimental Workflow

Materials and Methods

Instrumentation

-

Ultra-Performance Liquid Chromatography (UPLC) system with a Photodiode Array (PDA) detector.

-

Empower 3 or similar chromatography data software.

Chemicals and Reagents

-

Iomeprol Reference Standard

-

This compound Reference Standard (CAS 31127-80-7)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (analytical grade)

Chromatographic Conditions

| Parameter | Value |

| Column | Acquity UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-1 min: 5% B, 1-8 min: 5-95% B, 8-9 min: 95% B, 9-10 min: 95-5% B, 10-12 min: 5% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| Detection Wavelength | 245 nm |

| Run Time | 12 minutes |

Experimental Protocols

Standard Solution Preparation

-

Iomeprol Stock Solution (1 mg/mL): Accurately weigh about 25 mg of Iomeprol Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

-

This compound Stock Solution (0.1 mg/mL): Accurately weigh about 2.5 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

-

Working Standard Solution: Prepare a mixed working standard solution containing Iomeprol (e.g., 100 µg/mL) and this compound (e.g., 1 µg/mL) by diluting the stock solutions with the mobile phase.

Sample Preparation

-

Iomeprol Drug Substance/Product: Accurately weigh a portion of the sample equivalent to about 25 mg of Iomeprol into a 25 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Forced Degradation Studies (for method validation)

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the iomeprol sample.

-

Acid Hydrolysis: Reflux the sample solution in 0.1 N HCl at 80°C for 2 hours.

-

Base Hydrolysis: Reflux the sample solution in 0.1 N NaOH at 80°C for 1 hour.

-

Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

-

Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

Neutralize the acidic and basic solutions before injection. Dilute all stressed samples to a suitable concentration with the mobile phase.

Data Presentation

The following tables summarize the expected system suitability and validation parameters for the method.

System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor (Iomeprol) | ≤ 2.0 |

| Theoretical Plates (Iomeprol) | ≥ 2000 |

| %RSD of Peak Areas (n=6) | ≤ 2.0% |

| Resolution (Iomeprol and Hydrolysate-1) | ≥ 2.0 |

Method Validation Summary (Typical Values)

| Parameter | Iomeprol | This compound |

| Linearity (r²) | > 0.999 | > 0.998 |

| Range (µg/mL) | 1 - 200 | 0.1 - 10 |

| LOD (µg/mL) | 0.1 | 0.05 |

| LOQ (µg/mL) | 0.3 | 0.15 |

| Accuracy (% Recovery) | 98.0 - 102.0 | 95.0 - 105.0 |

| Precision (%RSD) | < 2.0 | < 5.0 |

Conclusion

The described UPLC-PDA method is a rapid, sensitive, and specific stability-indicating method for the simultaneous determination of iomeprol and its potential degradation product, this compound.[11][12] The method is suitable for routine quality control analysis and for stability studies of iomeprol in bulk drug and pharmaceutical formulations. The validation data demonstrates that the method is accurate, precise, and linear over the specified concentration range.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. scbt.com [scbt.com]

- 3. CAS 31127-80-7 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Iohexol EP Impurity A | 31127-80-7 | SynZeal [synzeal.com]

- 5. 31127-80-7|5-Acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide|BLD Pharm [bldpharm.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Iohexol impurity A CRS | CAS 31127-80-7 | LGC Standards [lgcstandards.com]

- 10. CAS 31127-80-7 | Sigma-Aldrich [sigmaaldrich.com]

- 11. Validation of an UPLC-PDA Method for the Simultaneous Quantification of Phenol and Iomeprol in a Sterile Parenteral Preparation Used for Coeliac Plexus Block, and Its Application to a Pharmaceutical Stability Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Note: HPLC-UV Method for the Quantification of Iomeprol Hydrolysate-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iomeprol is a non-ionic, tri-iodinated contrast agent widely used in diagnostic imaging.[1] During its synthesis or under certain storage and physiological conditions, iomeprol can undergo hydrolysis, leading to the formation of related substances. One such product is Iomeprol Hydrolysate-1. This compound is identified as 5-Acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide and is also known as Iohexol impurity A.[2][3][4][5][6][7][8] The quantification of this hydrolysate is crucial for quality control and stability testing of iomeprol-based products to ensure their safety and efficacy.

This application note provides a detailed HPLC-UV method for the quantification of this compound. The described protocol is based on established pharmacopoeial methods for related substances in similar contrast agents and is intended to be a robust starting point for method implementation and validation in a laboratory setting.[2]

Principle

The method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection to separate and quantify this compound from the parent iomeprol compound and other related substances. The separation is achieved based on the differential partitioning of the analytes between a non-polar stationary phase and a polar mobile phase. Quantification is performed by comparing the peak area of the analyte in a sample to that of a certified reference standard.

Materials and Reagents

-

This compound (5-Acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide) Certified Reference Standard (CAS: 31127-80-7)

-

Iomeprol Reference Standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or purified to 18.2 MΩ·cm)

-